1-butyl-N-{4-[(2-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[(2-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a butyl group, and a phenyl group with carbamoyl substituents, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-butyl-N-{4-[(2-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butyl Group: This step often involves alkylation reactions using butyl halides.
Attachment of the Phenyl Group with Carbamoyl Substituents: This can be done through amide bond formation reactions, where the phenyl group is introduced with the necessary carbamoyl substituents.
Industrial production methods would likely involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-butyl-N-{4-[(2-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-N-{4-[(2-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(2-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
1-butyl-N-{4-[(2-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-butyl-N-{4-[(2-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: This compound has an ethyl group instead of a carbamoyl group, which may affect its chemical properties and applications.
1-butyl-N-{4-[(2-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide: The presence of a methyl group instead of a carbamoyl group can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-butyl-N-[4-[(2-carbamoylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H26N4O4/c1-2-3-12-27-14-16(13-20(27)28)23(31)25-17-10-8-15(9-11-17)22(30)26-19-7-5-4-6-18(19)21(24)29/h4-11,16H,2-3,12-14H2,1H3,(H2,24,29)(H,25,31)(H,26,30) |
InChI Key |
GMLGAWGQBYVELU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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